molecular formula C3H5BrN4 B2398747 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine CAS No. 1779910-91-6

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Cat. No. B2398747
CAS RN: 1779910-91-6
M. Wt: 177.005
InChI Key: ASCRLKYFHNEDMC-UHFFFAOYSA-N
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Description

The compound “5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine” would consist of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The compound also has a bromine atom and a methyl group attached to the triazole ring.


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in cycloaddition reactions .

Scientific Research Applications

These applications highlight the versatility of 5-bromo-1H-1,2,4-triazole and its potential impact across diverse scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study . If you’d like more information on any specific aspect, feel free to ask!

Safety and Hazards

While the specific safety and hazards of “5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine” are not known, compounds in the triazole class can vary widely in their toxicity . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for the study of “5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields such as medicinal chemistry .

Mechanism of Action

Target of Action

Triazole compounds, in general, have been known to interact with a variety of biological targets . For instance, some triazoles have been found to inhibit enzymes like lactoperoxidase (LPO) , which plays a crucial role in cellular metabolism and immune response.

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, such as enzyme inhibition . They may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Pathways

Given that some triazoles are known to inhibit enzymes like lpo , it can be inferred that this compound might affect pathways involving these enzymes. LPO is involved in various biological processes, including the metabolism of certain hormones and the modulation of immune response.

Result of Action

Triazole compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties . Therefore, it is plausible that 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine might exhibit similar effects.

properties

IUPAC Name

5-bromo-4-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4/c1-8-2(4)6-7-3(8)5/h1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCRLKYFHNEDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

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